4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Overview
Description
“4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” is a heterocyclic organic compound. It has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 203.26 .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For instance, the condensation of certain compounds with benzaldehyde in ethanol under reflux for several hours can yield related intermediates .Molecular Structure Analysis
The molecular structure of “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” can be represented by the SMILES stringCc1nc(cs1)-c2ccc(C=O)cc2
. The compound has an aromatic thiazole ring, which is planar and characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds related to "4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde" serve as potent intermediates in the synthesis of diverse heterocyclic compounds. For instance, 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles demonstrate powerful synthetic potential, being utilized in the creation of 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and complex derivatives, highlighting their significance in organic synthesis and drug design (Petrov & Androsov, 2013).
Medicinal Chemistry and Biological Activities
Benzothiazole derivatives, a category closely related to the structure of interest, exhibit a variety of pharmacological activities. These compounds are recognized for their antimicrobial, anti-inflammatory, antidiabetic, anticancer, and antioxidant properties, making them crucial scaffolds in drug discovery and development. For example, benzothiazole and its derivatives have been extensively studied for their broad range of biological activities, with modifications on the benzothiazole ring yielding compounds with enhanced activities and less toxic effects (Bhat & Belagali, 2020).
Drug Discovery and Development
The versatility of "4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde" related compounds is further exemplified in drug discovery, where these compounds form the backbone of many therapeutic agents. Benzothiazoles, in particular, have been patented for various therapeutic applications, especially in cancer research. Their role as a scaffold in drug development is underscored by their inclusion in several marketed drugs and compounds under clinical development, showcasing the ongoing interest in these molecules for pharmaceutical applications (Law & Yeong, 2022).
Future Directions
The future directions for “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” could involve further studies on its pharmacological activities. Thiazole derivatives have been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Therefore, compounds with a structure similar to “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” may provide new insights for antifungal drug development .
properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYKPBMBIUWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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